[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-4-11-14-12(16-15-11)10-6-3-5-9(7-10)8-13/h3,5-7H,2,4,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGOIXDEAQDNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine typically involves the formation of the oxadiazole ring followed by the attachment of the phenylmethanamine group. One common method includes the cyclization of appropriate precursors under specific conditions to form the oxadiazole ring. This is followed by a substitution reaction to introduce the phenylmethanamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the oxadiazole ring.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-oxadiazole derivatives, where structural variations significantly influence physicochemical properties and biological activity. Below is a detailed comparison with key analogs:
Structural Analogs and Substituent Effects
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects :
- Electron-donating groups (e.g., methoxy in ) increase solubility and may modulate electronic properties for receptor binding.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance lipophilicity and stability, favoring blood-brain barrier penetration .
- Aromatic substituents (e.g., pyridinyl in ) introduce polarity and enable π-π stacking or metal coordination .
Amine Modifications :
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.
- N-Methylation (e.g., ) reduces basicity and may alter pharmacokinetics .
The trifluoromethyl analog () and pyridinyl derivative () are prioritized in drug discovery due to favorable bioavailability and target engagement .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher water solubility (>50 mg/mL) compared to free bases.
- Lipophilicity: LogP values increase with non-polar substituents (propyl, bromophenyl) and decrease with polar groups (pyridinyl, methoxy).
- Stability : Electron-withdrawing groups (CF3, Br) enhance oxidative and metabolic stability .
Biological Activity
The compound [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine is a derivative of 1,2,4-oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antitumor and anti-inflammatory properties, as well as its genotoxicity profile.
Chemical Structure and Properties
The chemical structure of [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine can be represented as follows:
This compound features a propyl group attached to an oxadiazole ring, which is linked to a phenylmethanamine moiety. The oxadiazole ring is crucial for the biological activity exhibited by this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 1,2,4-oxadiazole derivatives. For instance, a related compound demonstrated significant pro-apoptotic effects against HeLa cervical carcinoma cells. The mechanism involved mitochondrial-dependent apoptosis characterized by increased caspase activity and disruption of mitochondrial membrane potential .
Key Findings:
- Pro-apoptotic Effects: The compound induced early and late apoptosis in treated cells.
- Caspase Activation: Enhanced activity of caspases 3 and 7 was observed, indicating effective apoptosis induction.
| Compound | IC50 (µM) | Apoptotic Cells (%) | Necrotic Cells (%) |
|---|---|---|---|
| [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | TBD | TBD | TBD |
Anti-inflammatory Activity
Compounds derived from the 1,2,4-oxadiazole class have also shown anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit inflammatory responses in macrophages and reduce edema in murine models .
Mechanism:
The anti-inflammatory effects are likely mediated through the inhibition of key inflammatory mediators and enzymes such as matrix metalloproteinases (MMPs) and neutrophil elastase.
Genotoxicity Profile
Genotoxicity studies are crucial for assessing the safety of new compounds. Research indicates that while some derivatives exhibit low mutagenic potential in Ames tests, modifications to enhance biological activity can sometimes increase genotoxic risk . However, specific modifications to [3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine have shown reduced genotoxicity without compromising its efficacy.
| Test Type | Result |
|---|---|
| Ames Test | Non-mutagenic |
| SOS Chromotest | Weak response |
Case Studies
- Antitumor Efficacy in HeLa Cells:
- Inflammation Models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
